molecular formula C24H20O4 B12741791 (E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-phenyl-4H-1-benzopyran-4-one CAS No. 130688-96-9

(E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-phenyl-4H-1-benzopyran-4-one

Cat. No.: B12741791
CAS No.: 130688-96-9
M. Wt: 372.4 g/mol
InChI Key: VVOXVNLBKOLORI-XDHOZWIPSA-N
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Description

(E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-phenyl-4H-1-benzopyran-4-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzopyran core, which is a common structural motif in many natural products and synthetic drugs. The presence of methoxy groups and a phenyl ring further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-phenyl-4H-1-benzopyran-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable benzopyran derivative in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-phenyl-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The methoxy groups and phenyl rings can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-phenyl-4H-1-benzopyran-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

The compound’s potential biological activity makes it a subject of interest in biological research. Studies have investigated its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, this compound is explored for its potential pharmacological properties. Its structural similarity to other bioactive compounds suggests it may have applications in drug development.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of (E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-phenyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(3,4-Dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)methanimine
  • N-[(E)-(3,4-Dimethoxyphenyl)methylene]-2-methyl-5-nitroaniline

Uniqueness

Compared to similar compounds, (E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-phenyl-4H-1-benzopyran-4-one stands out due to its benzopyran core, which imparts unique chemical and biological properties

Properties

CAS No.

130688-96-9

Molecular Formula

C24H20O4

Molecular Weight

372.4 g/mol

IUPAC Name

(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-6-phenylchromen-4-one

InChI

InChI=1S/C24H20O4/c1-26-22-10-8-16(13-23(22)27-2)12-19-15-28-21-11-9-18(14-20(21)24(19)25)17-6-4-3-5-7-17/h3-14H,15H2,1-2H3/b19-12+

InChI Key

VVOXVNLBKOLORI-XDHOZWIPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\COC3=C(C2=O)C=C(C=C3)C4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2COC3=C(C2=O)C=C(C=C3)C4=CC=CC=C4)OC

Origin of Product

United States

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